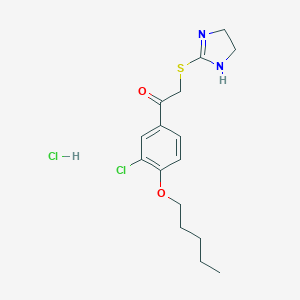
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is not fully understood. However, studies suggest that the compound exerts its pharmacological effects by modulating specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways.
Biochemische Und Physiologische Effekte
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride has been shown to have various biochemical and physiological effects. The compound has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride in lab experiments is its high potency and specificity. The compound has been shown to have a high affinity for specific molecular targets, making it an ideal candidate for studying the mechanism of action of various drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride. One of the significant future directions is the development of new drugs based on the compound's structure. The compound has shown promising results in the treatment of various diseases, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, future research may focus on the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Finally, future research may focus on the compound's mechanism of action, which may lead to a better understanding of its pharmacological effects and potential applications.
Synthesemethoden
The synthesis of Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride involves a series of chemical reactions. The starting materials used in the synthesis include 3-chloro-4-(pentyloxy)aniline, 2-mercaptoimidazole, and ethyl chloroacetate. The synthesis process involves the condensation of 3-chloro-4-(pentyloxy)aniline with 2-mercaptoimidazole to form the intermediate compound, which is then reacted with ethyl chloroacetate to yield Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride has potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
160518-37-6 |
|---|---|
Produktname |
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride |
Molekularformel |
C16H22Cl2N2O2S |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
1-(3-chloro-4-pentoxyphenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c1-2-3-4-9-21-15-6-5-12(10-13(15)17)14(20)11-22-16-18-7-8-19-16;/h5-6,10H,2-4,7-9,11H2,1H3,(H,18,19);1H |
InChI-Schlüssel |
WFNYYRSQSOWGNL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
Andere CAS-Nummern |
160518-37-6 |
Synonyme |
1-(3-chloro-4-pentoxy-phenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl) ethanone hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
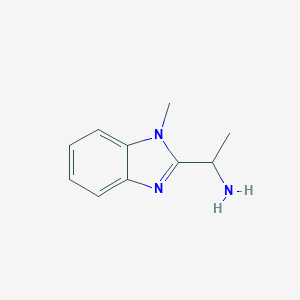
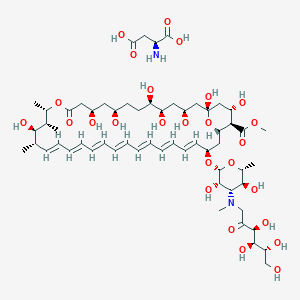

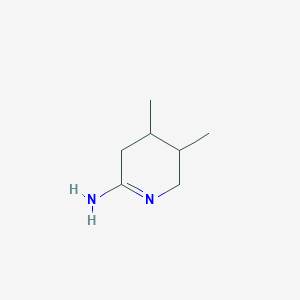
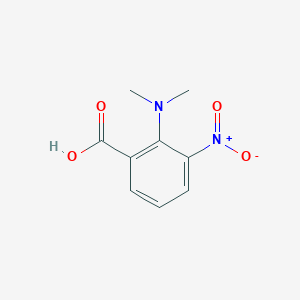
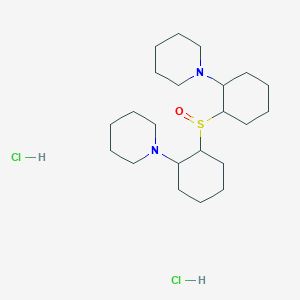


![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
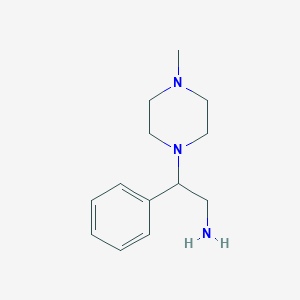
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)

